molecular formula C19H30N2O2 B13366357 tert-Butyl (R)-4-(((R)-1-phenylethyl)amino)azepane-1-carboxylate

tert-Butyl (R)-4-(((R)-1-phenylethyl)amino)azepane-1-carboxylate

Cat. No.: B13366357
M. Wt: 318.5 g/mol
InChI Key: UCPXUHCDMVMSIU-NVXWUHKLSA-N
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Description

tert-Butyl ®-4-((®-1-phenylethyl)amino)azepane-1-carboxylate is a complex organic compound that features a tert-butyl group, an azepane ring, and a phenylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-4-((®-1-phenylethyl)amino)azepane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Phenylethylamine Moiety: This step involves the coupling of the azepane ring with ®-1-phenylethylamine under suitable conditions, often using coupling reagents like EDCI or DCC.

    Protection and Deprotection Steps: The tert-butyl group is introduced as a protecting group for the carboxylate functionality, which can be added using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-4-((®-1-phenylethyl)amino)azepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the azepane ring or the phenylethylamine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azepane or phenylethylamine derivatives.

Scientific Research Applications

tert-Butyl ®-4-((®-1-phenylethyl)amino)azepane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ®-4-((®-1-phenylethyl)amino)azepane-1-carboxylate involves its interaction with specific molecular targets. The phenylethylamine moiety can interact with neurotransmitter receptors, while the azepane ring can modulate the compound’s binding affinity and selectivity. The tert-butyl group provides steric hindrance, influencing the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-amino-3-methyl-azepane-1-carboxylate
  • tert-Butyl 3-(tert-butoxycarbonyl)azepane-1-carboxylate
  • tert-Butyl 3-(benzyloxycarbonylamino)-6-oxo-azepane-1-carboxylate

Uniqueness

tert-Butyl ®-4-((®-1-phenylethyl)amino)azepane-1-carboxylate is unique due to the presence of the ®-1-phenylethylamine moiety, which imparts specific stereochemical properties and potential biological activity. The combination of the azepane ring and the tert-butyl group further enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

tert-butyl (4R)-4-[[(1R)-1-phenylethyl]amino]azepane-1-carboxylate

InChI

InChI=1S/C19H30N2O2/c1-15(16-9-6-5-7-10-16)20-17-11-8-13-21(14-12-17)18(22)23-19(2,3)4/h5-7,9-10,15,17,20H,8,11-14H2,1-4H3/t15-,17-/m1/s1

InChI Key

UCPXUHCDMVMSIU-NVXWUHKLSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N[C@@H]2CCCN(CC2)C(=O)OC(C)(C)C

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCCN(CC2)C(=O)OC(C)(C)C

Origin of Product

United States

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